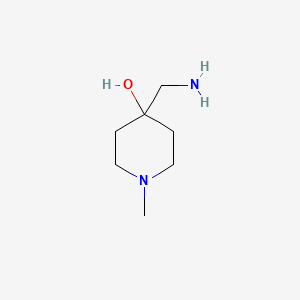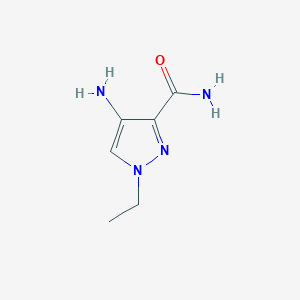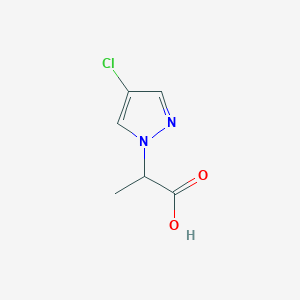
1-Benzyl D-Aspartate
Vue d'ensemble
Description
1-Benzyl D-Aspartate (1-BDA) is an amino acid derivative that has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It is a synthetic compound that can be synthesized in the laboratory, and is a derivative of the amino acid aspartate. 1-BDA is an important tool for understanding the biological and biochemical mechanisms of action of various drugs, as well as for studying the effects of drugs on cellular and tissue physiology.
Applications De Recherche Scientifique
Cyclization Reactions
1-Benzyl D-Aspartate has been explored in the context of cyclization reactions. Li, Pang, and Yu (2007) conducted a study focusing on the cyclization reaction of D-aspartic acid, where the carboxyl groups of D-aspartic acid were protected by benzyl alcohol to produce D-dibenzyl aspartate. This study led to the synthesis of compounds like (4R)-benzyl azetidine-2-one-4-carboxylate and meso-3,6-disubstituted piperazine-2,5-diones through intramolecular and intermolecular cyclization of D-dibenzyl aspartate (Li, Pang, & Yu, 2007).
Synthetic Studies in Peptide Synthesis
The compound has also been used in the synthesis of peptides. Ariyoshi, Shiba, and Kaneko (1967) synthesized a protected heptapeptide as an intermediate for the total synthesis of the antibiotic bacitracin A. The process included β-benzyl benzyloxycarbonyl-L-aspartate, prepared via a novel method similar to that used in synthesizing γ-benzyl glutamate (Ariyoshi, Shiba, & Kaneko, 1967).
Spectroscopic Investigations
In a study by Thirunavukkarasu et al. (2020), the compound's molecular structure was determined using experimental Fourier Transform Infra-Red and Raman spectra. The study also involved quantum computational spectroscopic calculations to understand chemical stabilization energy, charge density distribution, and ultraviolet-visible light absorptions (Thirunavukkarasu et al., 2020).
Polymeric Applications
Sanada et al. (2012) investigated poly(ethylene glycol)-block-poly(partially benzyl-esterified aspartic acid) for drug carriers. They synthesized samples with varying benzylation fractions and aspartic chain lengths to determine structural parameters like aggregation number and core radius, which are crucial in the field of drug delivery systems (Sanada et al., 2012).
Asymmetric Synthesis
Liwschitz and Singerman (1966) achieved an asymmetric synthesis of N-benzyl-D-aspartic acid by adding benzylamine to N-D-α-methylbenzylmaleamic acid and hydrolyzing the resultant compound. This research highlights the potential of this compound in asymmetric synthesis applications (Liwschitz & Singerman, 1966).
Orientations Futures
Current knowledge about hDASPO is shedding light on the molecular mechanisms underlying the modulation of D-aspartate levels in human tissues and is pushing novel, targeted therapeutic strategies . The design of suitable hDASPO inhibitors aimed at increasing D-aspartate levels thus represents a novel and useful form of therapy .
Mécanisme D'action
Target of Action
1-Benzyl D-Aspartate is an aspartic acid derivative . Aspartic acid is a critical amino acid involved in various biological processes. It serves as a precursor to several other amino acids, including lysine and methionine . Therefore, the primary targets of this compound could be the enzymes and biochemical pathways involving aspartic acid.
Mode of Action
It could potentially influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Aspartic acid, the parent compound of this compound, plays a crucial role in the aspartic acid metabolic pathway. This pathway is essential for the synthesis of several amino acids, including lysine, threonine, methionine, and isoleucine . Aspartic acid can also be converted to asparagine, a process that could potentially compete with other reactions . Therefore, this compound might affect these biochemical pathways.
Result of Action
Given its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage , it might have significant effects on physical and mental performance.
Analyse Biochimique
Biochemical Properties
1-Benzyl D-Aspartate participates in several biochemical reactions, primarily due to its structural similarity to D-Aspartic Acid. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes like D-Aspartate oxidase, which catalyzes the oxidative deamination of D-Aspartate . Additionally, this compound may interact with neurotransmitter receptors, such as N-methyl-D-aspartate (NMDA) receptors, influencing synaptic transmission and plasticity .
Cellular Effects
This compound affects various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the release of neurotransmitters in neuronal cells, impacting synaptic plasticity and cognitive functions . In endocrine cells, this compound can stimulate the release of hormones like luteinizing hormone and testosterone, thereby affecting reproductive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors, such as NMDA receptors, and modulate their activity . This binding can lead to changes in ion flux and activation of downstream signaling pathways. Additionally, this compound can influence enzyme activity, either by acting as a substrate or by modulating enzyme expression levels . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained modulation of cellular processes, although the exact temporal dynamics can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance cognitive functions and reproductive hormone levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and endocrine disruption . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It can be metabolized by enzymes such as D-Aspartate oxidase, leading to the production of metabolites that participate in various biochemical processes . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported by excitatory amino acid transporters (EAATs), which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSRYBIBUXBNSW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426407 | |
| Record name | H-D-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-42-6 | |
| Record name | H-D-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)



![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)





